molecular formula C14H13F3O5 B12529905 Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate CAS No. 666839-14-1

Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate

Cat. No.: B12529905
CAS No.: 666839-14-1
M. Wt: 318.24 g/mol
InChI Key: DPJFEPZRFDUKRK-UHFFFAOYSA-N
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Description

Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate is a chemical compound known for its unique structure and properties It is an ester derivative of butanoic acid, containing trifluoromethyl and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate typically involves the esterification of 4-(4,4,4-trifluoro-3-oxobutanoyl)phenol with ethyl acetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The phenoxy group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,4,4-trifluoroacetoacetate
  • Ethyl 4,4-difluoro-3-oxobutanoate
  • Ethyl 4,4,4-trifluoro-3-oxobutyrate

Uniqueness

Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate is unique due to the presence of both trifluoromethyl and phenoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for forming stable complexes with various molecular targets, making it valuable in diverse applications .

Properties

CAS No.

666839-14-1

Molecular Formula

C14H13F3O5

Molecular Weight

318.24 g/mol

IUPAC Name

ethyl 2-[4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate

InChI

InChI=1S/C14H13F3O5/c1-2-21-13(20)8-22-10-5-3-9(4-6-10)11(18)7-12(19)14(15,16)17/h3-6H,2,7-8H2,1H3

InChI Key

DPJFEPZRFDUKRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F

Origin of Product

United States

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